1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of approximately 176.18 g/mol. This compound belongs to the class of pyrrolopyridine derivatives, which are characterized by a fused pyrrole and pyridine ring structure. It has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The compound is classified as a carboxylic acid derivative and can be sourced from various chemical suppliers. It is recognized for its potential applications in pharmaceuticals, particularly as a precursor in the synthesis of biologically active compounds. The compound's CAS number is 1394175-19-9, and it is cataloged in databases such as PubChem .
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be synthesized through several methods, often involving multi-step organic reactions. One common approach includes:
Specific reaction conditions (like temperature, solvents, and catalysts) can vary based on the chosen synthetic route.
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with new properties.
The mechanism of action for 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Research indicates that derivatives of pyrrolopyridines may inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell signaling pathways related to tumor growth .
Experimental data suggest that modifications on the core structure can significantly influence binding affinity and selectivity towards these targets.
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid exhibits several notable physical and chemical properties:
Additional properties include:
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has potential applications in several scientific fields:
Research continues to explore its efficacy in various biological systems and its potential as a therapeutic agent.
The synthesis of the tricyclic pyrrolo[2,3-c]pyridine core requires precise regiocontrol due to the presence of multiple reactive sites. Classical condensation approaches employ Gould-Jacobs or Niementowski reactions, where substituted anilines undergo cyclocondensation with ethoxymethylenemalonate derivatives. For 1-methyl derivatives, N-alkylation strategies are critical: Methylation of the pyrrole nitrogen prior to ring closure prevents unwanted quaternization of the pyridine nitrogen. This is typically achieved using methyl iodide in DMF with silver(I) oxide as a base, yielding protected intermediates like methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 108128-12-7) [7].
Modern catalytic methods leverage transition metal-catalyzed cross-coupling to improve regioselectivity. A notable advance involves Zincke imine intermediates (derived from pyridinium salts) that enable C3 functionalization under mild conditions. As demonstrated in recent C3-selective chalcogenation protocols, N-DNP-Zincke salts react with nucleophiles (e.g., pyrrolidine) to generate ring-opened intermediates. Subsequent recyclization delivers C3-substituted pyridines, though carboxylic acid installation requires additional steps such as carboxylation or hydrolysis [3].
Key synthetic limitations include:
Regioselective introduction of the C3-carboxylic acid group exploits the inherent nucleophilic asymmetry of the pyrrolopyridine system. Computational studies (Fukui function analysis) confirm higher electron density at C3 vs C2/C4, enabling directed metalation or electrophilic trapping. Practical routes include:
Table 1: Regioselective C3 Functionalization Yields
Method | Reagent/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Directed Lithiation | n-BuLi/CO₂, −78°C | 60-70 | Avoids pre-functionalized substrates |
Pd-Catalyzed Carbonylation | Pd(OAc)₂/dppf, CO, MeOH | 75-85 | Tolerates electron-withdrawing groups |
Zincke Imine Hydrolysis | HCl reflux, 12h | 40-50 | Access to 3,4-disubstituted analogs |
The 1-methyl group and C3-carboxylic acid positioning confer distinct pharmacophoric properties versus isomeric scaffolds:
Bioisosteric Comparisons:
Electronic Effects:
Table 2: Pharmacological Profiles of Key Derivatives
Scaffold | Target | Potency (IC₅₀) | Selectivity |
---|---|---|---|
1-Methyl-[2,3-c]-pyridine-3-amide | LSD1 | 3.1 nM | >100× vs MAO-B |
1-Methyl-[2,3-b]-pyridine-2-amide | PDE4B | 0.14 μM | 6× vs PDE4D |
1-Methyl-[3,2-b]-pyridine-3-amide | ACC1 | 430 nM (cellular) | 5× vs ACC2 |
Steric Constraints:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: